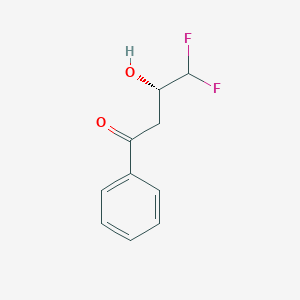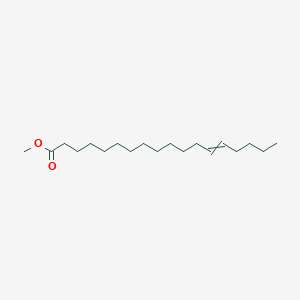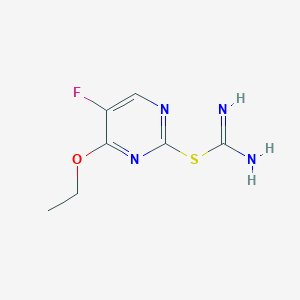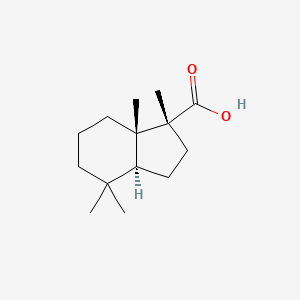
2-Cyclopropen-1-one, 2,3-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethyl-2-cyclopropen-1-one: is an organic compound with the molecular formula C₇H₁₀O . It is a cyclopropenone derivative, characterized by a three-membered ring structure with two ethyl groups attached to the second and third carbon atoms. This compound is known for its unique reactivity due to the strained nature of the cyclopropene ring, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-2-cyclopropen-1-one typically involves the cyclization of suitable precursors. One common method includes the reaction of 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water . Another approach involves the cyclization of 1,3-dihalopropanes with zinc powder in ethanol .
Industrial Production Methods: While specific industrial production methods for 2,3-Diethyl-2-cyclopropen-1-one are not extensively documented, the general principles of cyclopropene synthesis can be applied. These methods often involve the use of metal catalysts and controlled reaction conditions to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diethyl-2-cyclopropen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into cyclopropane derivatives.
Substitution: The compound can participate in substitution reactions, where one of the ethyl groups is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of various substituted cyclopropenones.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,3-Diethyl-2-cyclopropen-1-one involves its ability to participate in various chemical reactions due to the strained nature of the cyclopropene ring. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its reactivity is primarily driven by the release of ring strain energy during the formation of more stable products .
Comparaison Avec Des Composés Similaires
- 2,3-Diphenyl-2-cyclopropen-1-one
- 2,3-Dimethyl-2-cyclopropen-1-one
- 2,3-Diethyl-2-cyclopropene-1-one
Comparison: 2,3-Diethyl-2-cyclopropen-1-one is unique due to the presence of ethyl groups, which influence its reactivity and physical properties. Compared to 2,3-Diphenyl-2-cyclopropen-1-one, it has lower steric hindrance, making it more reactive in certain reactions. The presence of ethyl groups also affects its solubility and boiling point compared to its methyl and phenyl analogs .
Propriétés
Numéro CAS |
65864-10-0 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
2,3-diethylcycloprop-2-en-1-one |
InChI |
InChI=1S/C7H10O/c1-3-5-6(4-2)7(5)8/h3-4H2,1-2H3 |
Clé InChI |
SPDMXWZPFBYLLQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C1=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)







